![molecular formula C9H8LiN3O2 B2708194 Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197054-74-1](/img/structure/B2708194.png)

Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

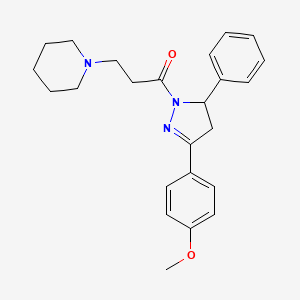

“Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate” is a compound that belongs to the imidazopyridine class . Imidazopyridines are known for their diverse biological activity and are crucial in numerous disease conditions . They have been found to be GABA A receptor agonists , proton pump inhibitors , aromatase inhibitors , and NSAIDs . They can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been described in recent years using various catalysts . The most useful starting compounds for the synthesis of imidazopyridines are derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

Imidazopyridines have been found to exhibit diverse biological activity, including acting as GABA A receptor agonists , proton pump inhibitors , aromatase inhibitors , and NSAIDs . They can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Applications De Recherche Scientifique

Energy Storage and Lithium Batteries

Lithium, a critical component in rechargeable batteries, is explored for its potential in enhancing energy production and storage devices. The extraction, separation, and recovery of lithium from various resources are crucial due to its economic importance and strategic influence on modern technology. Studies have focused on improving the extraction and recovery processes toward the sustainability of lithium, highlighting its role in the commercial exploitation of energy-critical elements (Choubey et al., 2016). Additionally, lithium-ion batteries (LIBs) are significant in powering electronic devices and electric vehicles, with research dedicated to developing recycling processes that target a wider spectrum of compounds, thus aligning with the circular economy principles (Velazquez-Martinez et al., 2019).

Material Science and Chemistry

In the realm of material science, lithium compounds, including imidazo[4,5-b]pyridine derivatives, are investigated for their unique properties and applications. For example, ionic liquid-modified materials have been studied for their potential in solid-phase extraction and separation processes, showcasing the adaptability and utility of lithium-based compounds in enhancing material efficiency and functionality (Vidal et al., 2012). Furthermore, the exploration of lithium sulfur (Li–S) batteries highlights the ongoing efforts to understand and improve the mechanisms of operation for next-generation battery chemistries, emphasizing lithium's role in achieving higher energy densities (Wild et al., 2015).

Environmental and Health Implications

The environmental and health aspects of lithium and its compounds are also a subject of scientific inquiry. Studies on lithium toxicity in plants reveal the complex interactions between lithium concentrations and plant growth, indicating the need for further research to understand and mitigate the adverse effects of lithium on the environment and agriculture (Shahzad et al., 2016).

Mécanisme D'action

The mechanism of action of imidazopyridines is diverse due to their wide range of biological activity. They are known to act as GABA A receptor agonists , which means they can enhance the effect of the neurotransmitter GABA in the brain, leading to sedative and anxiolytic effects. They can also act as proton pump inhibitors , reducing the production of stomach acid, and as aromatase inhibitors , preventing the conversion of androgens to estrogens.

Orientations Futures

The imidazopyridine class of compounds, to which “Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate” belongs, has shown significant potential in medicinal chemistry . Future research could focus on exploring the therapeutic potential of this compound in various disease conditions, as well as optimizing its synthesis for potential industrial production.

Propriétés

IUPAC Name |

lithium;3-ethylimidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.Li/c1-2-12-7-6(4-3-5-10-7)11-8(12)9(13)14;/h3-5H,2H2,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYMMTIPIZONSZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCN1C2=C(C=CC=N2)N=C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2708119.png)

![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)

![1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2708134.png)